4,5-Dichloro-2-nitrophenol
Overview
Description
4,5-Dichloro-2-nitrophenol (CAS Number 39224-65-2) is a chemical compound with the molecular formula C6H3Cl2NO3 . It is also known as 4,5-Dichloro-2-hydroxynitrobenzene .
Synthesis Analysis
The synthesis of chloronitrophenols involves the chlorination of nitrophenols in hydrochloric acid . Another method involves the use of active carbon to absorb organic impurities during the reaction process .Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-nitrophenol is represented by the InChI code1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
. Physical And Chemical Properties Analysis
4,5-Dichloro-2-nitrophenol is a solid at room temperature. It has a molecular weight of 208 and a boiling point of 69-70°C .Scientific Research Applications
Photocatalysis and Environmental Remediation
- Photocatalytic degradation is a powerful method for removing nitroaromatic pollutants from water and air. Researchers have explored the use of 4,5-DCNP in TiO2 -based photocatalysis systems to break down organic contaminants . Its potential lies in its ability to generate reactive oxygen species upon exposure to UV light, leading to the degradation of various pollutants.
Chemical Synthesis and Intermediates
- 4,5-DCNP serves as an intermediate in the synthesis of various compounds, including pesticides , dyes , and pharmaceuticals . Its chlorinated nitrophenol structure makes it valuable for creating complex molecules .
Bioremediation and Microbial Degradation
- While some bacteria exhibit negative chemotaxis toward 4,5-DCNP , others may utilize it as a carbon and energy source. Understanding its microbial degradation pathways can aid in bioremediation efforts .
Mechanism of Action
Target of Action
The primary targets of 4,5-Dichloro-2-nitrophenol are G protein alpha subunits (G α) . These proteins play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
4,5-Dichloro-2-nitrophenol interacts with its targets by binding to the G α subunits, thereby potentially affecting the signaling transduction from GPCRs
Biochemical Pathways
The degradation of 4,5-Dichloro-2-nitrophenol involves the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The hnpAB
genes, encoding a two-component FAD-dependent monooxygenase, catalyze the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Result of Action
It is known that the compound can inhibit certain reactions, such as the sulfation of p-nitrophenol (p-np) or dopamine . This suggests that 4,5-Dichloro-2-nitrophenol may have a significant impact on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2-nitrophenol. For instance, the compound’s degradation via the BT pathway can be affected by the presence of other substances in the environment
Safety and Hazards
4,5-Dichloro-2-nitrophenol is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
4,5-dichloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFFUJIHZMPDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192485 | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-nitrophenol | |
CAS RN |
39224-65-2 | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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